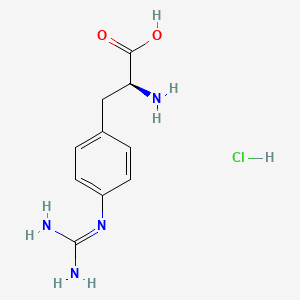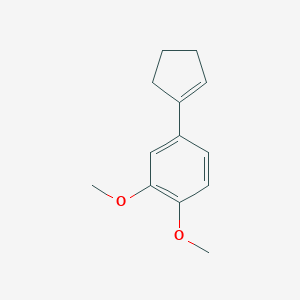
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclopentenyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with cyclopent-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as potassium hydroxide in an inert atmosphere to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclopentyl derivatives. Substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentenyl group and methoxy substituents play a crucial role in modulating these interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopent-1-en-1-yl)morpholine
- 4-(Cyclopent-1-en-1-yl)benzoic acid
- 4-(Cyclopent-1-en-1-yl)phenol
Uniqueness
4-(Cyclopent-1-en-1-yl)-1,2-dimethoxybenzene is unique due to the presence of both a cyclopentenyl group and two methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62922-41-2 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4-(cyclopenten-1-yl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H16O2/c1-14-12-8-7-11(9-13(12)15-2)10-5-3-4-6-10/h5,7-9H,3-4,6H2,1-2H3 |
Clave InChI |
YZWDXGZNKVQTDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)


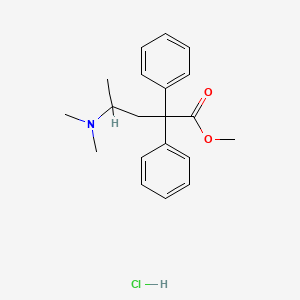
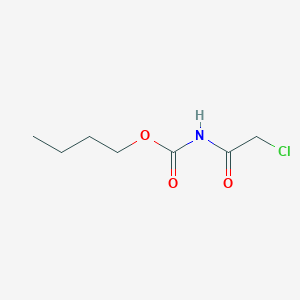
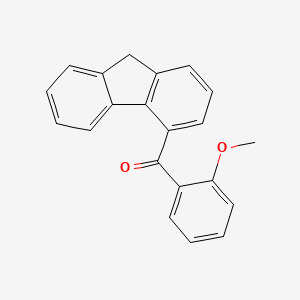

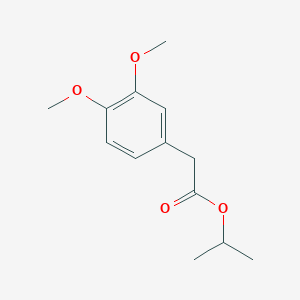
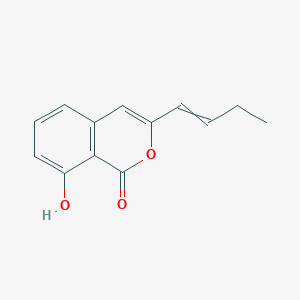
![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)

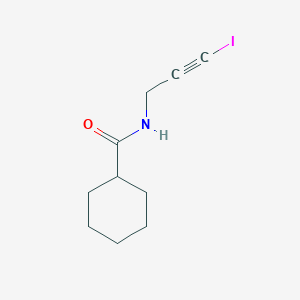
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
